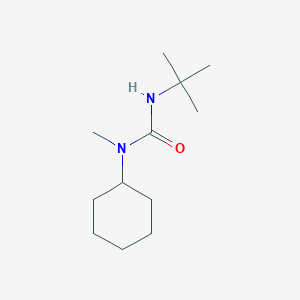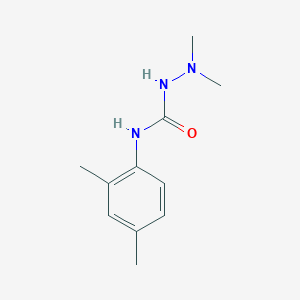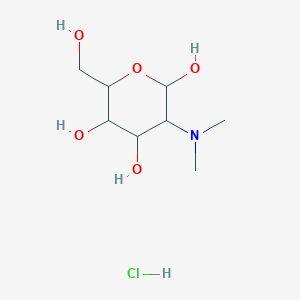
3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride is a chemical compound with the molecular formula C8H18ClNO5. It is a rare and unique chemical often used in early discovery research . This compound is known for its distinctive structure, which includes a tetrahydro-pyran ring substituted with dimethylamino and hydroxymethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride involves the condensation of 2-hydroxybenzaldehyde with (3R,6R)-3-amino-6-(hydroxymethyl)-tetrahydro-2H-pyran-2,4,5-triol under microwave heating. This one-pot microwave-assisted reaction is completed in 5 minutes with a 90% yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the microwave-assisted synthesis method mentioned above could be adapted for larger-scale production with appropriate modifications to equipment and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce different amine derivatives.
Applications De Recherche Scientifique
3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various enzymes and receptors, potentially modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, dihydrochloride
- 3-Amino-6-aminomethyl-tetrahydro-pyran-2,4,5-triol, dihydrochloride
- 3,4-Diamino-6-hydroxymethyl-tetrahydro-pyran-2,5-diol, dihydrochloride
Uniqueness
3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethylamino and hydroxymethyl groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in research and development.
Propriétés
Numéro CAS |
7474-60-4 |
|---|---|
Formule moléculaire |
C8H18ClNO5 |
Poids moléculaire |
243.68 g/mol |
Nom IUPAC |
3-(dimethylamino)-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride |
InChI |
InChI=1S/C8H17NO5.ClH/c1-9(2)5-7(12)6(11)4(3-10)14-8(5)13;/h4-8,10-13H,3H2,1-2H3;1H |
Clé InChI |
OQJVVDYHJWJDAR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1C(C(C(OC1O)CO)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


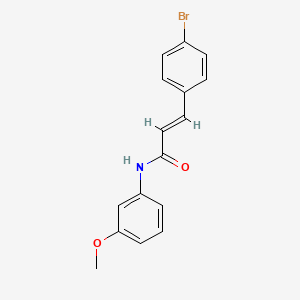
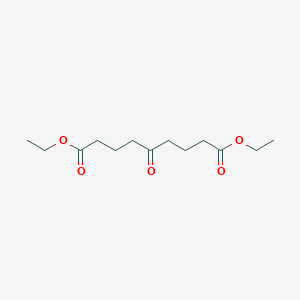
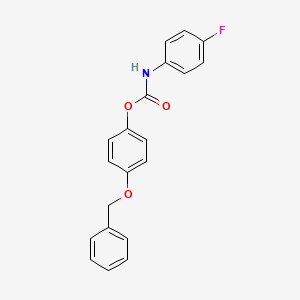

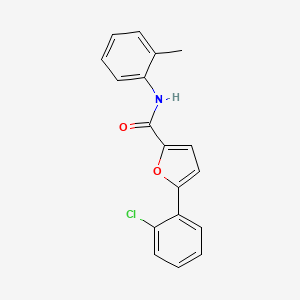
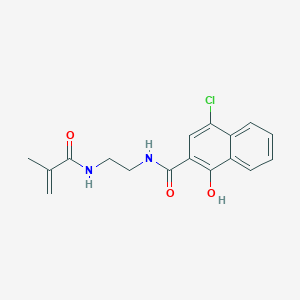
![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)

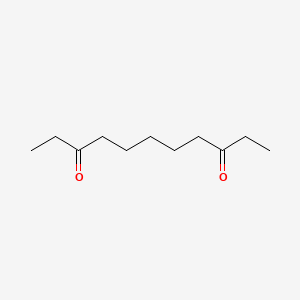
![N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B15075750.png)
